7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methyl-1-piperidinyl)methyl]purine-2,6-dione
Description
The compound 7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methyl-1-piperidinyl)methyl]purine-2,6-dione (molecular formula: C₂₁H₂₅ClFN₅O₂; molecular weight: 433.5 g/mol) is a purine-2,6-dione derivative with a complex substitution pattern. Its structure features:
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN5O2/c1-13-6-5-9-27(10-13)12-17-24-19-18(20(29)26(3)21(30)25(19)2)28(17)11-14-15(22)7-4-8-16(14)23/h4,7-8,13H,5-6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWLDMTVPHQFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methyl-1-piperidinyl)methyl]purine-2,6-dione, also known by its CAS number 851938-50-6, is a purine derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 434.9 g/mol. The compound features a complex structure that includes a purine core substituted with various functional groups, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClFN5O2 |
| Molecular Weight | 434.9 g/mol |
| CAS Number | 851938-50-6 |
Antimicrobial Properties
Research indicates that derivatives of purine compounds, including the target compound, exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For instance, pyrimidine derivatives related to this compound have demonstrated significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Similar purine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In studies involving COX inhibition assays, certain analogs demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Research into pyrimidine derivatives has shown that they can induce apoptosis in cancer cell lines and inhibit tumor growth in animal models . The structure of the compound allows it to interact with various cellular pathways involved in cancer progression.
Neuropharmacological Effects
The presence of piperidine moieties in the structure suggests potential neuropharmacological effects. Compounds with similar structures have been associated with central nervous system (CNS) depressant properties and are being explored for their potential as anxiolytics or antidepressants .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the chlorinated phenyl group and piperidine substituents can significantly alter pharmacological outcomes. For example:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve membrane permeability.
- Piperidine Variations : Altering the piperidine group can influence receptor binding affinities and selectivity.
Research indicates that specific structural modifications lead to enhanced activity against targeted biological pathways, making SAR studies essential for drug development .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this purine derivative:
- Antimicrobial Activity : A study published in MDPI reported that certain pyrimidine analogs exhibited strong antibacterial effects against resistant strains of bacteria .
- Anti-inflammatory Studies : Research highlighted in RSC Advances demonstrated the effectiveness of specific derivatives in reducing inflammation markers in vitro and in vivo models .
- Anticancer Research : Investigations into similar compounds revealed their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methyl-1-piperidinyl)methyl]purine-2,6-dione exhibit significant anticancer properties. For instance, derivatives of purine have been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses antibacterial and antifungal properties against several pathogens. The minimum inhibitory concentration (MIC) values suggest effective inhibition of growth for bacteria such as Staphylococcus aureus and fungi like Candida albicans . This highlights its potential use in treating infections caused by resistant strains.
Neurological Applications
The piperidinyl component of the compound suggests potential applications in neuropharmacology. Studies have explored its effects on neurotransmitter systems, indicating possible benefits in managing conditions such as anxiety and depression. The modulation of serotonin and dopamine pathways could provide therapeutic avenues for mental health disorders .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of the target compound with its closest structural analogs (derived from ontological and bioactivity clustering studies):
Table 1: Structural and Hypothetical Bioactivity Comparison
Key Observations:
Piperidine vs. Piperazine : The 3-methylpiperidinylmethyl group may confer better metabolic stability than piperazinyl analogs, which are prone to oxidative N-dealkylation .
Bioactivity Clustering : Compounds with halogenated aryl groups (e.g., 2-Cl-6-F-benzyl) cluster in kinase inhibition profiles, while sulfur-linked analogs (e.g., thioethyl-piperidine) correlate with phosphodiesterase (PDE) inhibition .
Research Findings and Mechanistic Insights
- Structural Similarity and Target Overlap : Hierarchical clustering of purine-diones () suggests the target compound shares bioactivity patterns with kinase inhibitors like imatinib due to its halogenated aryl and flexible piperidine motifs.
- Lumping Strategy Validation : The lumping approach () groups the target compound with other 7-benzyl/8-amine purine-diones, predicting similar ADMET properties (e.g., moderate aqueous solubility: ~50 µM) but divergent target engagement based on substituents.
- Synthetic Accessibility : The 3-methylpiperidine moiety in the target compound may complicate synthesis compared to pyrrolidine-based analogs, requiring chiral resolution or asymmetric catalysis .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using a stepwise approach. For example, details a similar synthesis protocol where substituting chloroethyl intermediates (e.g., 7-(2-chloroethyl)theophylline) with alternative leaving groups improved Rf values (0.5 under TLC). Monitor purity via HPLC and confirm structural integrity using ¹H/¹³C NMR (e.g., piperidine ring CH₂ multiplicity and phenyl ring signals as described in ) .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer : Combine NMR (¹H/¹³C) for functional group identification (e.g., distinguishing CH₃ singlet at δ 7.0 ppm and fluorophenyl signals) with mass spectrometry for molecular weight confirmation. Use HPLC with UV detection (λ = 254 nm) to quantify impurities, referencing ’s NMR assignments and ’s chromatographic parameters .
Q. How can solvent selection influence the compound’s stability during storage?
- Methodological Answer : Conduct accelerated stability studies in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., chloroform) under varying temperatures (4°C, 25°C, 40°C). Monitor degradation via LC-MS and correlate with solvent dielectric constants, as suggested in ’s environmental fate studies .
Advanced Research Questions
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this purine derivative?
- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) of the fluorophenyl and piperidinyl moieties. Cross-validate with experimental data (e.g., NMR chemical shifts in ) to refine force fields. Use molecular docking to assess binding affinity toward adenosine receptors, leveraging ’s molecular modeling framework .
Q. How can contradictions in pharmacokinetic (PK) data across species be resolved?
- Methodological Answer : Design cross-species PK studies using randomized block designs (as in ) with split-plot adjustments for metabolic enzyme variations. Compare AUC and clearance rates in rodents vs. primates, and apply allometric scaling models. Use mass spectrometry imaging (MSI) to track tissue distribution .
Q. What experimental models are suitable for assessing neurotoxicity or off-target effects?
- Methodological Answer : Employ in vitro neuronal cell lines (e.g., SH-SY5Y) for acute toxicity screening (IC₅₀) and mitochondrial stress assays. For in vivo studies, use transgenic models (e.g., zebrafish with fluorescent blood-brain barrier markers) to evaluate compound penetration. Reference ’s ecological risk assessment framework for multi-level organism studies .
Q. How can environmental persistence and biodegradation pathways be characterized?
- Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous systems, measuring half-life via LC-MS/MS. Identify metabolites using high-resolution MS and compare with in silico predictions (e.g., EAWAG-BBD pathway prediction tools). Align with ’s long-term environmental monitoring protocols (2005–2011) .
Q. What statistical approaches address data variability in dose-response studies?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical modeling to integrate prior data (e.g., similar purine derivatives from ) and reduce uncertainty. Validate with bootstrap resampling, as outlined in ’s methodological frameworks .
Data Contradiction Analysis
Q. How should conflicting results in receptor binding assays be addressed?
- Methodological Answer : Replicate assays under standardized conditions (pH, buffer, temperature) and validate receptor purity via SDS-PAGE. Use radioligand displacement assays (e.g., ³H-adenosine) with negative controls. Cross-reference with molecular dynamics simulations ( ) to identify conformational changes affecting binding .
Q. What steps resolve discrepancies between computational and experimental solubility data?
- Methodological Answer :
Recalculate solubility parameters (logP, Hansen solubility) using COSMO-RS or COSMO-SAC models. Experimentally measure solubility in biorelevant media (FaSSIF/FeSSIF) and compare with predictions. Adjust computational hydration free energy terms using ’s NMR-derived solvent interaction data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
